DL-2-Aminoundecanoic acid chemical structure and physical properties
DL-2-Aminoundecanoic acid chemical structure and physical properties
An In-depth Technical Guide to DL-2-Aminoundecanoic Acid: A Unique Building Block for Advanced Scientific Research
Introduction: The Role of Unnatural Amino Acids in Modern Science
In the fields of medicinal chemistry, drug discovery, and materials science, the strategic use of unnatural amino acids (UAAs) has become a cornerstone of innovation.[1][] Unlike the 20 proteinogenic amino acids that constitute the fundamental building blocks of life, UAAs offer a vast and diverse chemical space for designing molecules with enhanced properties.[3][4] Their incorporation into peptides and other molecular scaffolds can significantly improve stability, selectivity, and bioactivity, addressing many of the limitations of naturally occurring molecules.[][5] DL-2-Aminoundecanoic acid, a non-proteinogenic α-amino acid, exemplifies the potential of this class of compounds. With its long aliphatic side chain, it provides a unique tool for modulating lipophilicity and creating novel molecular architectures. This guide offers a comprehensive overview of its chemical structure, physical properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
DL-2-Aminoundecanoic acid is an alpha-amino acid featuring a nine-carbon linear side chain (nonyl group) attached to the alpha-carbon. This structure consists of a central chiral carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and the nonyl side chain. The "DL" prefix indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers.
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IUPAC Name: 2-aminoundecanoic acid[6]
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CAS Number: 27323-47-3[6]
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Canonical SMILES: CCCCCCCCCC(C(=O)O)N[6]
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InChI: InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)[6]
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InChIKey: HASUJDLTAYUWCO-UHFFFAOYSA-N[6]
Physicochemical Properties
The physical and chemical properties of DL-2-Aminoundecanoic acid are largely dictated by its long hydrophobic alkyl chain and the polar, zwitterionic amino acid headgroup. These characteristics influence its solubility, reactivity, and utility as a building block in synthesis.
| Property | Value | Source |
| Molecular Weight | 201.31 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 188-191 °C | [8][9] |
| Boiling Point | ~339.24 °C (rough estimate) | [8] |
| Water Solubility | 2 g/L (at 20 °C) | [8] |
| Other Solubilities | Soluble in butanol.[8] Sparingly soluble in aqueous buffers; for maximum solubility, first dissolve in an organic solvent like DMSO.[10] | |
| pKa (amine) | ~11.15 (for 11-aminoundecanoic acid) | [11] |
| pKa (carboxyl) | ~4.55 (for 11-aminoundecanoic acid) | [11] |
| LogP (Octanol-Water) | -0.16 (for 11-aminoundecanoic acid) | [11] |
Synthesis of α-Aminoundecanoic Acid
The synthesis of α-amino acids can be achieved through several established methodologies. A common and direct approach for preparing DL-2-Aminoundecanoic acid involves the amination of an α-halo acid precursor. This method is a variation of the Gabriel synthesis or direct ammonolysis.
Experimental Protocol: Synthesis via Amination of 2-Bromoundecanoic Acid
This two-step protocol outlines the synthesis starting from the commercially available undecanoic acid.
Step 1: α-Bromination of Undecanoic Acid (Hell-Volhard-Zelinsky Reaction)
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Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add undecanoic acid (1 equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 equivalents).
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Reaction: Slowly add bromine (Br₂, 1.1 equivalents) to the flask via the dropping funnel. The reaction is exothermic and will release hydrogen bromide (HBr) gas, which should be directed to a scrubber.
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Heating: After the addition is complete, gently heat the mixture to 80-90°C for several hours until the evolution of HBr ceases and the color of the reaction mixture fades.
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Workup: Cool the reaction mixture. Slowly and carefully add water to quench any remaining PBr₃. The product, 2-bromoundecanoic acid, can be extracted with a suitable organic solvent (e.g., diethyl ether), washed with water, dried over anhydrous sodium sulfate, and purified by vacuum distillation or recrystallization.
Step 2: Ammonolysis of 2-Bromoundecanoic Acid
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Reaction: Dissolve the purified 2-bromoundecanoic acid in a large excess of concentrated aqueous ammonia (ammonium hydroxide).
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Heating: Heat the mixture in a sealed pressure vessel at 100-120°C for 6-8 hours. The high concentration of ammonia drives the nucleophilic substitution of the bromide by the amino group.
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Isolation: After cooling, the excess ammonia and water are removed under reduced pressure. The resulting crude product is a mixture of the ammonium salt of the amino acid and ammonium bromide.
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Purification: Dissolve the residue in a minimum amount of hot water and add ethanol or isopropanol to precipitate the DL-2-Aminoundecanoic acid, which is less soluble than ammonium bromide. The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum. Recrystallization from hot water can be performed for further purification.
Synthesis Workflow Diagram
Caption: Synthesis of DL-2-Aminoundecanoic acid from undecanoic acid.
Applications in Peptide Synthesis and Drug Development
The primary application of DL-2-Aminoundecanoic acid in research is its use as a building block in peptide synthesis. Its long, lipophilic side chain can be leveraged to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drug candidates.
Key Advantages of Incorporation:
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Enhanced Lipophilicity: The nonyl side chain significantly increases the hydrophobicity of a peptide, which can enhance its ability to cross cell membranes or interact with hydrophobic pockets in target proteins.
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Improved Stability: The steric bulk of the side chain near the peptide backbone can shield it from proteolytic degradation by enzymes, thereby increasing the peptide's in vivo half-life.[1][3]
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Structural Scaffolding: When incorporated into peptide sequences, it can induce or stabilize specific secondary structures, such as helices or turns, which can be critical for biological activity.
Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
To be used in peptide synthesis, the α-amino group of DL-2-Aminoundecanoic acid must be protected, typically with an Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) group.[12] The following protocol describes a typical coupling cycle using Fmoc chemistry.
Prerequisites:
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Fmoc-DL-2-aminoundecanoic acid
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Rink Amide resin (or other suitable solid support)
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Peptide synthesizer or manual synthesis vessel
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Reagents: Piperidine in DMF (deprotection), HBTU/HATU (activating agent), DIPEA/NMM (base), and other Fmoc-protected amino acids.
SPPS Coupling Cycle:
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Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin linker (or the previously coupled amino acid), exposing a free primary amine. Wash the resin thoroughly with DMF.
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Amino Acid Activation: In a separate vessel, pre-activate Fmoc-DL-2-aminoundecanoic acid (3 equivalents) with an activating agent like HBTU (3 equivalents) and a base such as DIPEA (6 equivalents) in DMF for 2-5 minutes.
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Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.
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Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
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Repeat: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
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Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.[13] The crude peptide is then precipitated with cold diethyl ether and purified by HPLC.
SPPS Workflow Diagram
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Safety and Handling
DL-2-Aminoundecanoic acid is generally considered a stable chemical for laboratory use. However, standard precautions should be taken when handling it, particularly in its powdered form.
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Hazard Statements: May form combustible dust concentrations in air.[7] May cause skin and serious eye irritation.
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Precautionary Measures: Handle in a well-ventilated area or in a fume hood to avoid inhaling dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.[8]
Conclusion
DL-2-Aminoundecanoic acid stands out as a valuable synthetic building block for scientists aiming to push the boundaries of molecular design. Its unique combination of a long aliphatic chain and an α-amino acid core provides a powerful tool for modulating the physicochemical properties of peptides and other bioactive molecules. By enhancing lipophilicity, improving enzymatic stability, and influencing molecular conformation, it enables the development of novel therapeutics and advanced materials. A thorough understanding of its properties and synthetic incorporation is essential for any researcher looking to harness its full potential in the laboratory.
References
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28). Vertex AI Search.
- Harnessing the Unconventional: A Technical Guide to the Applications of Non-Natural Amino Acids in Drug Discovery - Benchchem. (2025). BenchChem.
- Unnatural Amino Acids in Drug Discovery - BOC Sciences. BOC Sciences.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. (2025, January 28).
- Innovations in unnatural amino acids: Advancing functional diversity and applic
- Aminoundecanoic acid | C11H23NO2 | CID 307922 - PubChem.
- 2-aminoundecanoic acid - ChemBK. (2024, April 10). ChemBK.
- 11-Aminoundecanoic acid - Wikipedia. Wikipedia.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
- 11-Aminoundecanoic Acid CAS N°: 2432-99-7. (2002, August 9). OECD SIDS.
- Undecanoic Acid - PRODUCT INFORMATION. (2024, February 8). Cayman Chemical.
- Amino Acid Deriv
- Peptide Design: Principles & Methods | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
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